PENTYL 2,7,7-TRIMETHYL-4-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE
Description
PENTYL 2,7,7-TRIMETHYL-4-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a benzodioxole ring, a nitro group, and a hexahydroquinoline core
Properties
Molecular Formula |
C25H30N2O7 |
|---|---|
Molecular Weight |
470.5g/mol |
IUPAC Name |
pentyl 2,7,7-trimethyl-4-(6-nitro-1,3-benzodioxol-5-yl)-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C25H30N2O7/c1-5-6-7-8-32-24(29)21-14(2)26-16-11-25(3,4)12-18(28)23(16)22(21)15-9-19-20(34-13-33-19)10-17(15)27(30)31/h9-10,22,26H,5-8,11-13H2,1-4H3 |
InChI Key |
PNFDFYNCRBKUMD-UHFFFAOYSA-N |
SMILES |
CCCCCOC(=O)C1=C(NC2=C(C1C3=CC4=C(C=C3[N+](=O)[O-])OCO4)C(=O)CC(C2)(C)C)C |
Canonical SMILES |
CCCCCOC(=O)C1=C(NC2=C(C1C3=CC4=C(C=C3[N+](=O)[O-])OCO4)C(=O)CC(C2)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PENTYL 2,7,7-TRIMETHYL-4-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE typically involves multi-step organic reactions. The starting materials often include 2,7,7-trimethyl-4-(6-nitro-1,3-benzodioxol-5-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline and pentanol. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistency and efficiency. The process would be optimized to minimize waste and maximize yield, often involving purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
PENTYL 2,7,7-TRIMETHYL-4-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzodioxole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions typically require controlled conditions such as specific pH, temperature, and solvent systems.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions on the benzodioxole ring could introduce various functional groups.
Scientific Research Applications
PENTYL 2,7,7-TRIMETHYL-4-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions and receptor binding due to its unique structure.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of PENTYL 2,7,7-TRIMETHYL-4-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE involves its interaction with molecular targets such as enzymes and receptors. The nitro group and benzodioxole ring play crucial roles in its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,7,7-trimethyl-4-(6-nitro-1,3-benzodioxol-5-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolinecarbonitrile
- Benzyl 2,7,7-trimethyl-4-(6-nitro-1,3-benzodioxol-5-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolinecarboxylate
Uniqueness
PENTYL 2,7,7-TRIMETHYL-4-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE is unique due to its pentyl ester group, which can influence its solubility, stability, and biological activity compared to similar compounds. This structural variation can lead to different pharmacokinetic and pharmacodynamic properties, making it a compound of interest for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
